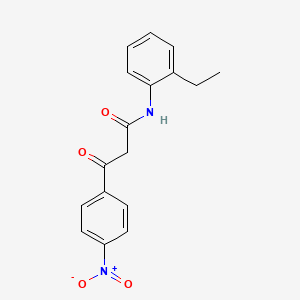

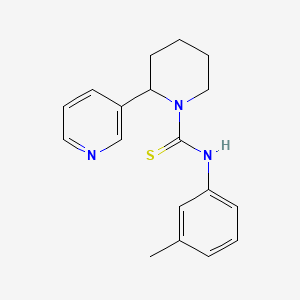

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, commonly known as ENOP or ENOP-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ENOP is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents.

科学的研究の応用

Cooperative Motion in Amorphous Polymers

The study by Meng et al. (1996) introduces the synthesis and copolymerization of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with azo compounds, exhibiting applications in reversible optical storage through photoinduced birefringence. This work demonstrates the cooperative motion of polar side groups in amorphous polymers, suggesting implications for high-efficiency optical data storage and processing technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Actinides Separation

A novel tetradentate ligand, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen), has been developed to selectively extract UO2(2+) from lanthanides, showing potential for nuclear waste processing and radioactive material management. The ligand's efficiency in separating actinides from lanthanides is highlighted, with its application aimed at improving the safety and efficiency of nuclear waste management (Zhang, Yuan, Chai, & Shi, 2016).

Synthesis and Application of Hydroxamic Acids and Ureas

Thalluri et al. (2014) discuss the synthesis of ureas and hydroxamic acids from carboxylic acids via Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method presents a racemization-free, cost-effective, and environmentally friendly approach for synthesizing compounds relevant in pharmaceuticals and organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

Light-switchable Polymers

Sobolčiak et al. (2013) synthesized a novel cationic polymer with photolabile o-nitrobenzyl carboxymethyl pendant moieties that can switch from a cationic to a zwitterionic form upon light irradiation. This polymer's interaction with DNA and bacterial cells indicates potential applications in biotechnology and materials science, particularly in developing smart materials for medical and environmental technologies (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

Asymmetric Reduction by Rhizopus Species

Salvi and Chattopadhyay (2006) demonstrate the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to (S)-alcohols using the fungus Rhizopus arrhizus. This bioconversion method offers an eco-friendly alternative for producing enantiomerically pure alcohols, essential for pharmaceuticals and chemicals manufacturing (Salvi & Chattopadhyay, 2006).

特性

IUPAC Name |

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-2-12-5-3-4-6-15(12)18-17(21)11-16(20)13-7-9-14(10-8-13)19(22)23/h3-10H,2,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODORNAGXSLTMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

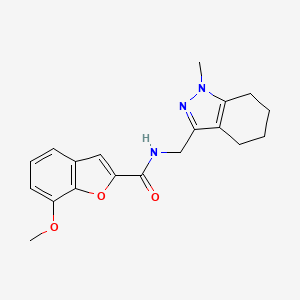

![3-ethyl-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885939.png)

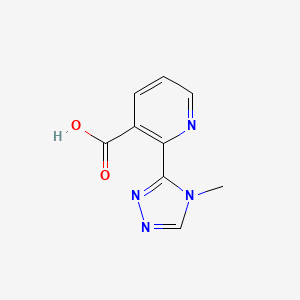

![4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide](/img/structure/B2885940.png)

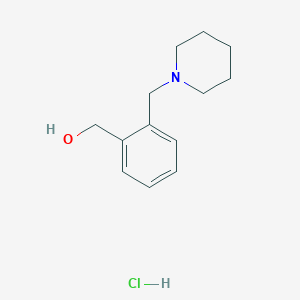

![3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2885945.png)

![N,1,2-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2885949.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2885950.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2885952.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885959.png)